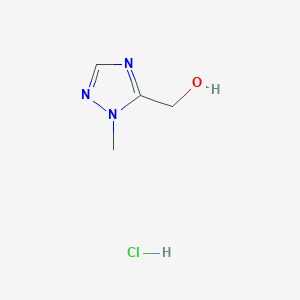
Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, involves several key steps, often starting from basic precursors like dimethyl acetone-1,3-dicarboxylate. Through a series of reactions involving sulfuryl chloride and thiourea, intermediates are transformed into the desired thiazole carboxylates (Žugelj et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can exhibit proton tautomerism and stereoisomerism, as studied through crystal structure and spectroscopic analyses. These properties are significant for understanding the compound's behavior in various chemical environments (Pyrih et al., 2023).
Chemical Reactions and Properties
Thiazole compounds can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. The functional groups attached to the thiazole ring, such as amino, methylsulfanyl, and carboxylate groups, significantly influence the compound's reactivity and the types of chemical transformations it can undergo (Hu et al., 2010).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are determined through various analytical techniques, including X-ray crystallography and spectroscopy (Dhandapani et al., 2017).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including acidity, basicity, and nucleophilicity, are defined by the electronic structure of the thiazole ring and the nature of substituents. These properties are critical for the compound's reactivity and its potential as a building block in organic synthesis (Murai et al., 2018).
Propriétés
IUPAC Name |
methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-4-5-8(2)9(6-7)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOGPOCHOYCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485422.png)

![3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2485428.png)







![Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2485441.png)


